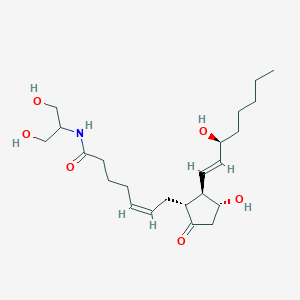

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

Vue d'ensemble

Description

PGE2-dihydroxypropanylamine is a prostanoid.

Applications De Recherche Scientifique

Rôle dans la reproduction féminine

La prostaglandine E2 (PGE2) est considérée comme particulièrement importante pour la décidualisation, l'ovulation, l'implantation et la grossesse . Quatre principaux sous-types de récepteurs PGE2, EP1, EP2, EP3, EP4, ainsi que les récepteurs activés par les proliférateurs de peroxysomes (PPAR), médiatisent divers effets de la PGE2 par leur couplage à des voies de signalisation distinctes . Elle joue un rôle indispensable dans ces processus, mais le mécanisme précis des récepteurs de la prostaglandine E2 (EP) dans l'appareil reproducteur féminin est encore limité .

Impact sur la fonction respiratoire

L'inflammation chez les nourrissons peut provoquer des dysfonctionnements respiratoires et mettre potentiellement la vie en danger . La PGE2 est libérée lors d'événements inflammatoires et perturbe le comportement respiratoire in vivo . Les effets de la PGE2 sur le rythme moteur inspiratoire généré par le complexe pré-Bötzinger (préBötC) ont été étudiés . Des concentrations faibles (1–10 nM) de PGE2 ont augmenté la durée de la période d'éclatement inspiratoire, tandis que des concentrations plus élevées (1 μM) ont diminué la durée de la période d'éclatement .

Molécule inhibitrice des réponses inflammatoires

La PGE2 a été identifiée dans les surnageants de cellules mourantes comme une molécule inhibitrice des réponses inflammatoires . Ceci suggère que la PGE2 pourrait jouer un rôle dans la modulation de la réponse de l'organisme à l'inflammation, offrant potentiellement une voie d'intervention thérapeutique .

Mécanisme D'action

Mode of Action

The mode of action of PGE2-dihydroxypropanylamine is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular function. The specific interactions and resulting changes are still being studied .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGE2-dihydroxypropanylamine are currently under study. These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is anticipated that the compound could have a range of effects depending on the cell type and the specific targets with which it interacts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PGE2-dihydroxypropanylamine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .

Analyse Biochimique

Biochemical Properties

PGE2-dihydroxypropanylamine plays a vital role in physiological processes that mediate the regeneration of injured organs . It is involved in regulating CD4+ T cell differentiation and inflammatory cytokine production via the EP receptor pathway . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

PGE2-dihydroxypropanylamine exerts diverse effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit voltage-gated potassium currents and electrical activity in INS-1 (832/13) β-cells .

Molecular Mechanism

The molecular mechanism of action of PGE2-dihydroxypropanylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, PGE2 reduces Kv2.2 currents via the EP2/4-PKA signaling pathway, and it inhibits β-cell electrical activity through Kv2.2 channels .

Temporal Effects in Laboratory Settings

The effects of PGE2-dihydroxypropanylamine change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of PGE2-dihydroxypropanylamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

PGE2-dihydroxypropanylamine is involved in various metabolic pathways . It interacts with enzymes or cofactors, and this can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

PGE2-dihydroxypropanylamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of PGE2-dihydroxypropanylamine and any effects on its activity or function are crucial for understanding its role in biochemical processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and implications in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of prostaglandins, characterized by their diverse physiological effects. Its molecular formula is with a molecular weight of approximately 299.37 g/mol. The structural complexity includes multiple hydroxyl groups and a keto group, which are crucial for its biological interactions.

1. Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have measured the capacity of related compounds to inhibit lipid peroxidation and scavenge free radicals. The antioxidant activity is often assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Compound A | 25 | DPPH Assay |

| Compound B | 13 | ABTS Assay |

| N-(1,3-dihydroxypropan-2-yl)-9-oxo... | TBD | TBD |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Inhibition of Staphylococcus aureus

In a controlled laboratory setting, N-(1,3-dihydroxypropan-2-yl)-9-oxo... demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating infections caused by this pathogen.

3. Anti-inflammatory Effects

Prostaglandin derivatives are known for their role in modulating inflammation. Research indicates that N-(1,3-dihydroxypropan-2-yl)-9-oxo... can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity positions it as a candidate for further exploration in inflammatory diseases.

The biological activities of N-(1,3-dihydroxypropan-2-yl)-9-oxo... can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : It may bind to prostaglandin receptors (e.g., EP receptors), influencing pathways involved in pain and inflammation.

- Enzyme Inhibition : The compound could inhibit cyclooxygenases (COX), leading to reduced synthesis of pro-inflammatory prostaglandins.

Propriétés

IUPAC Name |

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-20,22,25-27,29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOORAQHWWTUIP-HIGMCGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.